molecular formula C10H13NO3 B13650955 Ethyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate

Ethyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate

Cat. No.: B13650955
M. Wt: 195.21 g/mol
InChI Key: ITAUIRPSNXOPGG-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate is an organic compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with a ketone group at the 6-position and an ethyl ester group at the 2-position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate typically involves the reaction of 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-(1-methyl-6-oxopyridin-3-yl)acetate

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)6-8-4-5-9(12)11(2)7-8/h4-5,7H,3,6H2,1-2H3

InChI Key

ITAUIRPSNXOPGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN(C(=O)C=C1)C

Origin of Product

United States

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